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molecular formula C14H17N B8390609 1,2,3,4,5,6-Hexahydro-3-methylbenz[f]isoquinoline

1,2,3,4,5,6-Hexahydro-3-methylbenz[f]isoquinoline

Cat. No. B8390609
M. Wt: 199.29 g/mol
InChI Key: BSJAANDMNOOMPM-UHFFFAOYSA-N
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Patent
US05294618

Procedure details

Following the procedure of Example 1, step 3, 10 g (70 mmol) of 1-methyl-3,4-dihydronaphthalene and 22.55 g (278 mmol) of 37% formaldehyde solution in 60 ml of acetic acid were reacted with 10.8 g (0.16 mol) of methylamine hydrochloride. Chromatography on flash silica, eluting with 10% methanol/dichloromethane gave 6.0 g (44%) of the title product as a yellow oil. The hydrochloride salt was made using ethereal hydrogen chloride. Upon evaporation of the solvent and recrystallisation from ethyl acetate/ethanol, the title product hydrochloride was obtained, m.p. 198°-200° C. NMR δ(D2O) 2.23 (2H, t), 2.74-3.01 (7H, m), 3.35 (1H, m), 3.72 (1H, m), 3.90-3.95 (2H, m), 7.27-7.33 (4H, m). m/z (FAB+) 200 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.55 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH:3]=1.C=O.Cl.[CH3:15][NH2:16].[C:17](O)(=O)[CH3:18]>>[CH3:15][N:16]1[CH2:5][CH2:6][C:11]2[C:10]3[CH:9]=[CH:8][CH:7]=[CH:18][C:17]=3[CH2:4][CH2:3][C:2]=2[CH2:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CCCC2=CC=CC=C12
Step Two
Name
Quantity
22.55 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
10.8 g
Type
reactant
Smiles
Cl.CN
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Chromatography on flash silica, eluting with 10% methanol/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CN1CC=2CCC3=C(C2CC1)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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